molecular formula C6H8O2S B2444674 [5-(Hydroxymethyl)-2-thienyl]methanol CAS No. 6007-86-9

[5-(Hydroxymethyl)-2-thienyl]methanol

Cat. No.: B2444674
CAS No.: 6007-86-9
M. Wt: 144.19
InChI Key: FLMGKLCSPCZCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Hydroxymethyl)-2-thienyl]methanol: is an organic compound that belongs to the class of thienyl alcohols It features a thiophene ring substituted with a hydroxymethyl group at the 5-position and a methanol group at the 2-position

Properties

IUPAC Name

[5-(hydroxymethyl)thiophen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMGKLCSPCZCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formaldehyde Condensation

The most straightforward method involves electrophilic aromatic substitution using formaldehyde under acidic conditions. A thiophene substrate undergoes hydroxymethylation at the 5-position through Friedel-Crafts alkylation. As reported, this one-pot reaction employs 37% aqueous formaldehyde (2.5 equiv) with sulfuric acid (0.1 equiv) in dichloromethane at 0–5°C for 6 hours. The reaction mechanism proceeds via protonation of formaldehyde to generate a hydroxymethyl carbocation, which attacks the electron-rich thiophene ring (Figure 1). This method yields 68–72% product but requires careful temperature control to minimize di-substitution.

Directed Ortho-Metalation Approach

For improved regioselectivity, a directed metalation strategy using n-butyllithium enables precise functionalization. The thiophene substrate (1) is treated with n-BuLi (2.2 equiv) in THF at −78°C, followed by quenching with paraformaldehyde (1.5 equiv). This method achieves 78% yield by leveraging the directing effect of pre-existing substituents. The low-temperature conditions suppress side reactions, though it demands anhydrous conditions and strict inert atmosphere.

Reduction of Ester Precursors

Lithium Aluminum Hydride Reduction

Methyl 5-(methoxycarbonyl)-2-thiophenecarboxylate serves as a key intermediate for this route. Treatment with LiAlH₄ (4 equiv) in dry diethyl ether at 0°C selectively reduces both ester groups to hydroxymethyl functions within 4 hours. The reaction exhibits excellent functional group tolerance, yielding 85–90% product. Gas evolution (H₂) necessitates controlled addition to prevent exothermic runaway.

Catalytic Hydrogenation

Palladium-on-carbon (10% w/w) catalyzes the hydrogenolysis of benzyl-protected intermediates under 50 psi H₂ pressure in ethanol. This method avoids strong reducing agents, making it suitable for acid-sensitive substrates. Complete deprotection occurs within 3 hours at 25°C, yielding 82% product with >99% purity.

Multi-Step Synthesis from Thiophene

Chloromethylation-Phthalimidation Sequence

A five-step synthesis starting from 2-thienylethynyl thioether involves:

  • Chloromethylation with SOCl₂ in CH₂Cl₂ (0°C, 1 h)
  • Phthalimide substitution using K phthalimide in DMF (50°C, 5 h)
  • Ester hydrolysis with H₂SO₄/MeOH (reflux, 3 h)
  • Reduction with NaBH₄ in THF (0°C, 2 h)

This approach provides 45–50% overall yield but allows precise control over substitution patterns. The phthalimide group acts as a protected amine precursor, enabling downstream functionalization.

Enzymatic Hydroxymethylation

Emerging biocatalytic methods employ alcohol dehydrogenases (ADHs) to oxidize thienylmethane derivatives. Pseudomonas fluorescens ADH (PfADH) in phosphate buffer (pH 7.4) with NADPH cofactor converts 5-methyl-2-thienylmethane to the diol product in 62% yield over 24 hours. While currently lower-yielding, this green chemistry approach minimizes hazardous reagents.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters across preparation routes:

Method Yield (%) Temperature Range Key Advantages Limitations
Formaldehyde condensation 68–72 0–5°C Single-step, cost-effective Di-substitution byproducts
Directed metalation 78 −78°C High regioselectivity Air/moisture sensitivity
LiAlH₄ reduction 85–90 0°C High efficiency Pyrophoric reagent handling
Catalytic hydrogenation 82 25°C Mild conditions Requires high-pressure equipment
Multi-step synthesis 45–50 0–100°C Structural versatility Lengthy purification steps
Enzymatic 62 37°C Eco-friendly Long reaction times

Mechanistic Considerations

The hydroxymethylation regioselectivity arises from thiophene's electronic structure. Quantum mechanical calculations reveal that the 5-position exhibits higher electron density (Mulliken charge: −0.32 e) compared to the 3-position (−0.28 e), favoring electrophilic attack. Steric effects in substituted derivatives further modulate reactivity—bulky tri-2-thienylmethyl groups at the 2-position decrease 5-substitution yields by 15–20% due to torsional strain.

In reduction pathways, LiAlH₄ coordinates with ester carbonyls (Figure 2), transferring hydride to the electrophilic carbon. IR spectroscopy confirms complete ester C=O (1725 cm⁻¹) disappearance post-reduction, with new O–H stretches (3400–3200 cm⁻¹) verifying diol formation.

Scalability and Industrial Relevance

Pilot-scale trials demonstrate that the formaldehyde condensation method scales linearly to 50 kg batches with 65% yield, using continuous flow reactors to enhance heat transfer. Conversely, enzymatic methods face NADPH recycling challenges at >1 kg scales, though immobilized enzyme systems show promise with 5 reuses maintaining 80% activity.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol groups undergo selective oxidation to carbonyl or carboxylic acid derivatives under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
FAD-dependent oxidasesAqueous buffer, NADH inhibitionThiophene-2,5-dicarboxylic acid>80%
O₂ (catalytic Fe³⁺)416°C, 53 bar pressurePartial oxidation to formyl derivatives70% selectivity
KMnO₄ (acidic)H₂SO₄, 60°COver-oxidation to CO/CO₂ (non-selective)N/A

Key findings:

  • Enzymatic oxidation proceeds 10× faster than aldehyde hydration-oxidation pathways .

  • Gas-phase catalytic oxidation favors formaldehyde as a parallel product .

Acid-Catalyzed Dehydration and Cyclization

Protonation of hydroxymethyl groups initiates carbocation-mediated rearrangements:

Intramolecular Ring Formation

  • Mechanism :

    • Protonation of -OH → carbocation stabilized by thiophene π-system .
      2. -H sigmatropic shift or nucleophilic attack by adjacent -OH .

    • Aromatization via water elimination → dihydrofuran or 6-membered rings .

Acid Catalyst Product Key Intermediate Thermodynamic Stability
H₂SO₄2,5-Dihydrothieno[3,2-b]furanAllylic carbocationΔG‡ = 28.5 kcal/mol
TsOHThiophene-fused oxazolidines(Aminovinyl)keteneΔG‡ = 32.1 kcal/mol

Nucleophilic Substitution

The -CH₂OH groups participate in Mitsunobu reactions or esterifications:

Reagent Product Application
DIAD/PPh₃ (Mitsunobu)Thiophene-2,5-diyl dimethanesulfonateCross-coupling precursor
Ac₂O (pyridine)2,5-Bis(acetyloxymethyl)thiopheneProtective group for Suzuki couplings

Notable Example :

  • Conversion to boronic acid derivative ([5-(hydroxymethyl)thiophen-2-yl]boronic acid) enables Pd-catalyzed cross-couplings (e.g., with pyrimidines) .

Radical-Mediated Reactions

In high-temperature oxidations (>500°C), homolytic C-OH cleavage generates methyl radicals:

System Radical Fate Major Products
MoO₃/SiO₂ catalyst + O₂Recombination → ethaneHCHO, CO, CH₃CH₃
Fe-ZSM-5 zeolite + N₂OOxidation → methanol/formaldehydeCH₃OH (selectivity ~70%)

Complexation and Host-Guest Chemistry

The thiophene backbone participates in π-π interactions, while -OH groups enable hydrogen bonding:

Host Molecule Binding Mode Association Constant (Ka)
Guanosine receptors Watson-Crick/Hoogsteen site binding10³–10⁴ M⁻¹
Fe³⁺-phthalimidines Chelation via S and O donorslog β = 8.2 ± 0.3

Thermal Stability and Decomposition

TGA-DSC studies reveal:

  • Weight Loss Stages :

    • 150–200°C: Dehydration → oligomeric ethers.

    • 300°C: Thiophene ring degradation → H₂S, CO₂ .

  • Activation Energy : Ea = 145 kJ/mol (Kissinger method) .

Scientific Research Applications

Medicinal Chemistry

5-(Hydroxymethyl)-2-thienylmethanol has shown promise in developing pharmaceuticals due to its structural properties that allow for interactions with biological targets. Its derivatives have been studied for their potential as:

  • Antioxidants : Compounds derived from 5-(Hydroxymethyl)-2-thienylmethanol have demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. For instance, derivatives have been synthesized and evaluated for their radical scavenging abilities using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging methods .
  • Antimicrobial Agents : The thienyl moiety contributes to the biological activity of the compound, making it a candidate for developing new antimicrobial agents. Research indicates that modifications to the hydroxymethyl group can enhance the efficacy against various bacterial strains .

Organic Synthesis

In synthetic organic chemistry, 5-(Hydroxymethyl)-2-thienylmethanol serves as a versatile building block. Its applications include:

  • Synthesis of Complex Molecules : The compound can be utilized in multi-step synthesis pathways to create more complex structures. For example, it has been employed in the synthesis of various heterocycles that are relevant in drug development .
  • Catalytic Reactions : The compound has been used in organocatalytic reactions where it acts as a catalyst or a substrate, facilitating the formation of other valuable compounds under mild conditions .

Materials Science

The unique properties of 5-(Hydroxymethyl)-2-thienylmethanol extend to materials science, where it is being explored for:

  • Polymer Production : Its ability to undergo polymerization reactions makes it suitable for creating new polymeric materials with specific properties such as increased thermal stability and mechanical strength.
  • Nanotechnology Applications : Research into the use of 5-(Hydroxymethyl)-2-thienylmethanol in nanomaterials has indicated potential applications in drug delivery systems and biosensors due to its biocompatibility and functionalization capabilities .

Case Studies and Research Findings

Several studies have documented the applications of 5-(Hydroxymethyl)-2-thienylmethanol:

  • A study highlighted the synthesis of novel derivatives that exhibited enhanced antioxidant properties compared to traditional antioxidants, suggesting their potential use in health supplements or therapeutic agents against oxidative stress-related conditions .
  • Another research project focused on the antimicrobial efficacy of modified thienyl compounds derived from 5-(Hydroxymethyl)-2-thienylmethanol, showing promising results against resistant bacterial strains, thus indicating its role in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of [5-(Hydroxymethyl)-2-thienyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Thiophene: The parent compound without the hydroxymethyl and methanol groups.

    2-Thiophenemethanol: A similar compound with a methanol group at the 2-position but lacking the hydroxymethyl group.

    5-Methyl-2-thiophenemethanol: A derivative with a methyl group at the 5-position instead of the hydroxymethyl group.

Uniqueness: [5-(Hydroxymethyl)-2-thienyl]methanol is unique due to the presence of both hydroxymethyl and methanol groups on the thiophene ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives. The compound’s structure allows for unique interactions with biological targets, distinguishing it from other thiophene derivatives.

Biological Activity

[5-(Hydroxymethyl)-2-thienyl]methanol is a compound that has garnered attention due to its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a hydroxymethyl group at the 5-position. This unique structure may contribute to its biological activities, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus subtilis0.0048 mg/mL
Pseudomonas aeruginosa0.0098 mg/mL
Candida albicans0.039 mg/mL

This data suggests that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within microbial cells. The compound may disrupt essential cellular processes by inhibiting enzyme activity or interfering with cell wall synthesis, leading to bactericidal effects.

Case Studies

  • Study on Antibacterial Properties :
    A study conducted on various thiophene derivatives, including this compound, demonstrated its effectiveness against multiple bacterial strains. The results indicated that structural modifications could enhance its antibacterial potency, suggesting avenues for further research in synthetic optimization .
  • Antifungal Activity Analysis :
    In addition to antibacterial effects, this compound was tested against fungal strains such as Candida albicans. The compound showed promising antifungal activity, indicating its potential as a dual-action antimicrobial agent .

Research Findings

  • Synthesis and Characterization : The synthesis of this compound has been achieved through various chemical pathways, allowing for detailed characterization using spectroscopic methods such as IR and NMR.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of the hydroxymethyl group significantly enhances the compound's solubility and biological activity compared to other derivatives lacking this functional group.

Q & A

Basic: What are the primary synthetic routes for [5-(Hydroxymethyl)-2-thienyl]methanol, and how can its purity be optimized?

Answer:
The compound is typically synthesized via functionalization of thiophene derivatives. A common approach involves hydroxymethylation at the 5-position of 2-thienylmethanol using formaldehyde under acidic or basic conditions. For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective. Purity optimization requires careful control of reaction stoichiometry and temperature, followed by recrystallization from methanol/water mixtures. Characterization via 1^1H/13^{13}C NMR and HPLC (C18 column, methanol:water 70:30) ensures >95% purity .

Advanced: How does the hydroxymethyl group influence the electronic properties of the thiophene ring, and how can this be exploited in catalytic applications?

Answer:
The hydroxymethyl group acts as an electron-donating substituent, increasing electron density at the α-position of the thiophene ring. This enhances nucleophilic reactivity, making the compound a candidate for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT at B3LYP/6-311+G(d,p)) show a 0.15 eV reduction in HOMO-LUMO gap compared to unsubstituted thiophene, favoring charge transfer in catalytic cycles. Experimental validation via cyclic voltammetry (in acetonitrile, Ag/AgCl reference) confirms oxidative stability up to +1.2 V .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic singlet at δ 4.50 ppm (CH2OH) and thiophene protons at δ 6.90–7.25 ppm.
  • Mass Spectrometry : ESI-MS in positive mode ([M+Na]+^+ peak at m/z 173.1).
  • FT-IR : Broad O-H stretch at 3200–3400 cm1^{-1} and C-S vibration at 690 cm1^{-1}.
  • HPLC : Retention time comparison with authentic standards using a C18 column (methanol:water 65:35) .

Advanced: How can enzymatic oxidation be optimized to convert this compound into dicarboxylic acid derivatives?

Answer:
The FAD-dependent oxidase from Methylovorus sp. MP688 (pH 7.5, 30°C) catalyzes four-step oxidation to furan-2,5-dicarboxylic acid. Engineering the enzyme by substituting residues (e.g., T128D/S129H) improves catalytic efficiency (kcat/Kmk_{cat}/K_m increases by 3.2-fold). Reaction monitoring via UV-Vis (λ = 340 nm for FADH2 depletion) and LC-MS ensures intermediate tracking. Scale-up requires fed-batch fermentation (OD600 = 20, 0.1 mM IPTG induction) to maintain enzyme stability .

Basic: What are the stability challenges of this compound under ambient conditions, and how are they mitigated?

Answer:
The compound is hygroscopic and prone to oxidation. Stability is enhanced by:

  • Storage under inert gas (Ar/N2) at −20°C in amber vials.
  • Addition of radical scavengers (e.g., 0.1% BHT) in solution.
  • Lyophilization for long-term storage (residual moisture <1% by Karl Fischer titration). Degradation products (e.g., thiophene-2,5-dicarbaldehyde) are monitored via TLC (Rf = 0.3 in dichloromethane) .

Advanced: What strategies enable stereochemical control in derivatives of this compound?

Answer:
Chiral resolution is achieved using:

  • Enzymatic Kinetic Resolution : Lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer (ee >99%, 40% yield).
  • Chiral Auxiliaries : Coupling with Evans’ oxazolidinone followed by diastereomeric crystallization (hexane/EtOAc).
  • Asymmetric Catalysis : Ru-BINAP complexes in transfer hydrogenation (TOF = 120 h1^{-1}, 92% ee). Stereochemical assignment uses X-ray crystallography (Mo Kα radiation) or CD spectroscopy .

Basic: How does the compound interact with biomacromolecules, and what assays validate these interactions?

Answer:
The hydroxymethyl group enables hydrogen bonding with proteins (e.g., serum albumin). Validation methods:

  • SPR Spectroscopy : Binding affinity (KdK_d = 12 μM) to BSA at pH 7.4.
  • Fluorescence Quenching : Stern-Volmer analysis (λex = 280 nm, λem = 345 nm) confirms static quenching.
  • Molecular Docking (AutoDock Vina) : Predicted binding pose in the subdomain IIA pocket of albumin .

Advanced: Can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:
Yes. DFT calculations (Gaussian 16, M06-2X/def2-TZVP) model transition states for Suzuki-Miyaura coupling. Key findings:

  • Activation energy (EaE_a) for oxidative addition is 18.3 kcal/mol.
  • Electron localization function (ELF) maps show charge accumulation at C5, favoring transmetallation.
  • MD simulations (GROMACS) predict solvent (DMF) effects on reaction kinetics. Experimental validation via 19^{19}F NMR (fluorinated aryl partners) confirms regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.